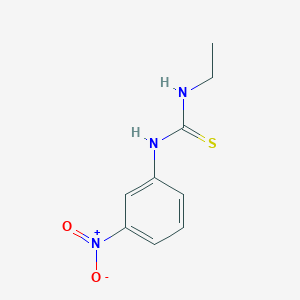

3-Ethyl-1-(3-nitrophenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-1-(3-nitrophenyl)thiourea is a derivative of thiourea, which is an organosulfur compound . Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .

Synthesis Analysis

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

The molecular formula of this compound is C9H11N3O2S . The average mass is 197.214 Da and the monoisotopic mass is 197.025894 Da .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Thiourea derivatives are actively used as catalysts in various chemical reactions. For example, primary amine-thiourea derivatives have been highlighted for their role in the highly enantioselective conjugate addition of ketones to nitroalkenes, showcasing broad substrate scope and good-to-excellent diastereoselectivity (Huang & Jacobsen, 2006). This demonstrates the utility of thiourea derivatives in promoting reactions with high stereochemical control, which is crucial for the synthesis of enantioenriched compounds.

Biological Activities

Thiourea compounds have been synthesized and characterized for their interaction with DNA and various biological activities. For instance, nitrosubstituted acylthioureas have been studied for their DNA-binding capabilities, antioxidant, cytotoxic, antibacterial, and antifungal activities, offering insights into their potential as therapeutic agents (Tahir et al., 2015). These compounds' interactions with DNA and their biological activities are of significant interest for developing new drugs and understanding the molecular basis of their function.

Synthesis and Material Science

Thiourea derivatives have been utilized in the synthesis of complex molecules and materials. The synthesis of alkyl 4-(nitrophenyl)-3-thio-allophanates and their examination for biological activity against certain bacteria demonstrates the versatility of thiourea derivatives in synthesizing novel compounds with potential agricultural applications (Zhi & Dong, 1998).

Chemical Sensing

Thiourea derivatives have been developed as chemosensors for specific anions. Chromogenic receptors containing thiourea groups have shown unique color changes upon interaction with certain dicarboxylate anions, indicating their potential as selective and sensitive chemical sensors (Yen & Ho, 2006).

Transition Metal Complexes

The ability of thiourea derivatives to act as ligands in forming metal complexes is another area of application. The synthesis of transition metal chelates with thiourea derivatives and their structural characterization highlight the potential of these compounds in coordination chemistry and materials science (Ojima et al., 1971).

Wirkmechanismus

The compounds synthesized from thiourea derivatives were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds were also evaluated for their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .

Eigenschaften

IUPAC Name |

1-ethyl-3-(3-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-2-10-9(15)11-7-4-3-5-8(6-7)12(13)14/h3-6H,2H2,1H3,(H2,10,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSRYPAXAQWWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)

![Methyl 3-[{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2658011.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2658014.png)

![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)

![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)